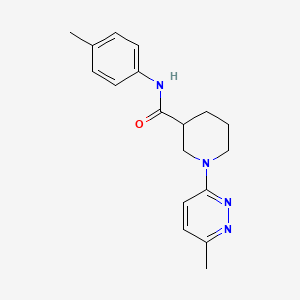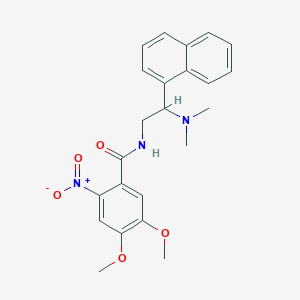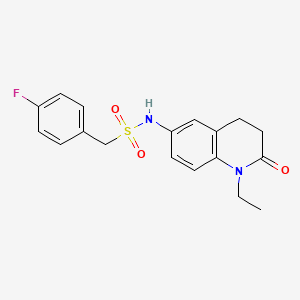![molecular formula C16H14BrN3O3S B2815859 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1207054-13-4](/img/structure/B2815859.png)
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea, commonly known as BBTD, is a compound that has received significant attention in scientific research due to its potential applications in various fields. BBTD is a potent inhibitor of protein kinase CK2, which plays a crucial role in cell signaling pathways.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The synthesis of compounds involving bromobenzoyl and thiadiazol-2-yl urea derivatives has been a subject of interest. For example, a study by Xin (2006) discusses the synthesis and crystal structure of a compound synthesized from 2-amino-5-styryl-1,3,4-thiadia- zole with 4-bromobenzoyl isocyanate. X-ray analysis reveals molecules linked by hydrogen bonds and π-π interactions, indicating the significance of such compounds in crystallography and materials science (Xin, 2006).
Biological Activities
Novel derivatives, such as thiazolyl urea derivatives, have shown promising antitumor activities. Ling et al. (2008) synthesized novel 4,5‐disubstituted thiazolyl urea derivatives and evaluated their antitumor activities, demonstrating the compound's potential in medicinal chemistry (Ling et al., 2008).
Antileukemic Agents
Prasanna et al. (2010) reported on the anti-leukemic activity of (S)-6-aryl urea/thiourea substituted-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, elucidating the structure-activity relationship and highlighting the role of substituents in inhibiting leukemia cell proliferation (Prasanna et al., 2010).
Fluorescent Chemosensors
Khan (2020) synthesized a novel pyrazoline derivative as a fluorescent chemosensor for Fe3+ detection, showcasing the utility of benzothiazole and dimethoxyphenyl components in sensor applications (Khan, 2020).
Antioxidant Properties
The antioxidant activity of compounds containing thiazol and coumarin moieties was investigated by Abd-Almonuim et al. (2020), indicating the potential of such derivatives in developing antioxidant agents (Abd-Almonuim et al., 2020).
Propiedades
IUPAC Name |
1-(4-bromo-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-22-11-7-6-9(8-12(11)23-2)18-15(21)20-16-19-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJLNNWKSUXZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NC3=C(S2)C=CC=C3Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2815789.png)
![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2815790.png)




![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2815797.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2815799.png)